![molecular formula C7H10Br2O B14290060 1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane CAS No. 117133-99-0](/img/structure/B14290060.png)
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane is an organic compound that belongs to the class of halogenated cyclopropanes. This compound is characterized by the presence of two bromine atoms attached to the same carbon atom in the cyclopropane ring, along with a prop-2-en-1-yloxy methyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane can be synthesized through a multi-step process. One common method involves the bromination of a suitable cyclopropane precursor. For example, starting with 1,1-dibromo-2-(prop-2-en-1-yloxy)methylcyclopropane, the compound can be synthesized by reacting it with bromine in the presence of a solvent like carbon tetrachloride. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as iron or aluminum bromide can enhance the reaction rate and yield. The final product is often purified using techniques like fractional distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the prop-2-en-1-yloxy group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines.
Bases: Sodium hydroxide, potassium tert-butoxide.
Solvents: Carbon tetrachloride, dichloromethane, ethanol.
Major Products
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Haloalkanes: Formed through addition reactions.
Scientific Research Applications
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1-dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane involves its interaction with nucleophiles and bases. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various substitution and elimination products. The prop-2-en-1-yloxy group can also participate in addition reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Another halogenated cyclopropane with similar reactivity.
1,2-Dibromotetrachloroethane: A halogenated ethane derivative with comparable chemical properties.
Cyclopropylcyclopentane: A cycloalkane with a similar ring structure but different substituents.
Uniqueness
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane is unique due to the presence of both bromine atoms and the prop-2-en-1-yloxy group. This combination of functional groups imparts distinct reactivity and makes the compound versatile for various chemical transformations.
Properties
CAS No. |
117133-99-0 |
|---|---|
Molecular Formula |
C7H10Br2O |
Molecular Weight |
269.96 g/mol |
IUPAC Name |
1,1-dibromo-2-(prop-2-enoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H10Br2O/c1-2-3-10-5-6-4-7(6,8)9/h2,6H,1,3-5H2 |
InChI Key |
JEZFCYOFSYYFAP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1CC1(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


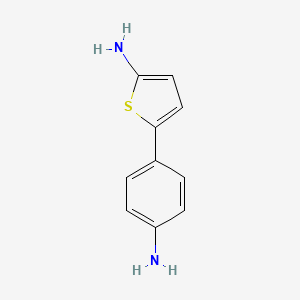
![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)
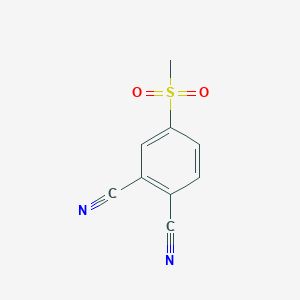
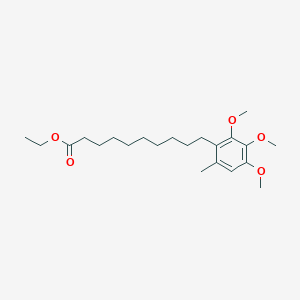
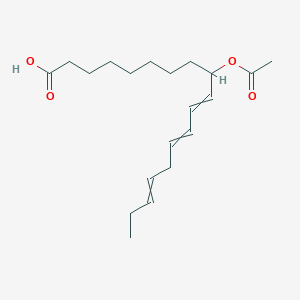
![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
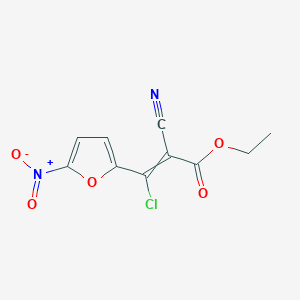
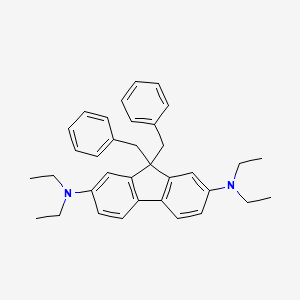
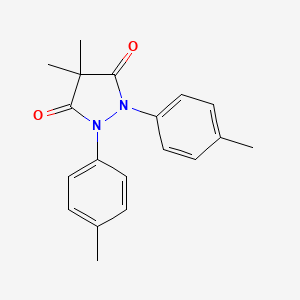

![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
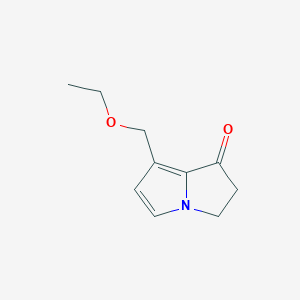
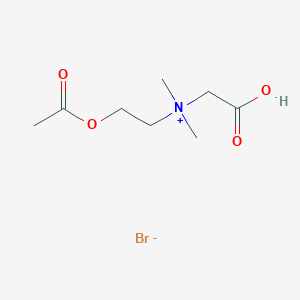
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)
